molecular formula C9H18N2O4S B1251867 1-Butyl-3-methylimidazolium methyl sulfate CAS No. 401788-98-5

1-Butyl-3-methylimidazolium methyl sulfate

Cat. No.: B1251867
CAS No.: 401788-98-5
M. Wt: 250.32 g/mol
InChI Key: MEMNKNZDROKJHP-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium methyl sulfate is an ionic liquid with the chemical formula C₉H₁₈N₂O₄S. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in water and organic solvents. These characteristics make it a valuable compound in various scientific and industrial applications .

Preparation Methods

1-Butyl-3-methylimidazolium methyl sulfate is typically synthesized through the reaction of 1-butyl-3-methylimidazolium chloride with methyl sulfate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

1-Butyl-3-methylimidazolium chloride+Methyl sulfate1-Butyl-3-methylimidazolium methyl sulfate+Sodium chloride\text{1-Butyl-3-methylimidazolium chloride} + \text{Methyl sulfate} \rightarrow \text{this compound} + \text{Sodium chloride} 1-Butyl-3-methylimidazolium chloride+Methyl sulfate→1-Butyl-3-methylimidazolium methyl sulfate+Sodium chloride

Industrial production methods involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Thermal Decomposition Mechanisms

[BMIM][MeSO₄] undergoes thermal degradation via multiple pathways, primarily influenced by temperature and anion basicity:

  • Deprotonation and Carbene Formation : At elevated temperatures, the imidazolium cation loses a proton, forming a reactive N-heterocyclic carbene (NHC). This process is less pronounced in [BMIM][MeSO₄] compared to acetate-based ionic liquids due to the lower basicity of the methyl sulfate anion .

  • Demethylation of the Anion : The methyl sulfate anion (MeSO₄⁻) undergoes hydrolysis in the presence of residual water, releasing methanol. This reaction is significant at temperatures above 150°C .

  • Cation Fragmentation : Degradation of the butyl side chain produces 1-methylimidazole and 1-butylimidazole as volatile byproducts .

Key Thermal Degradation Products:

CompoundFormation PathwayDetected Concentration (Relative Peak Area)
MethanolDemethylation of MeSO₄⁻19,000 (24-h treatment at 150°C)
1-MethylimidazoleCation dealkylation2,900 (24-h treatment at 150°C)
1-ButylimidazoleSide-chain cleavage4,300 (24-h treatment at 150°C)
1-MethoxybutaneMethylation of butanol by MeSO₄⁻5 (24-h treatment at 150°C)

Catalytic Behavior in Transesterification

While [BMIM][MeSO₄] is less acidic than its hydrogen sulfate counterpart ([BMIM][HSO₄]), it acts as a co-solvent in biomass processing:

  • Cell Wall Disruption : Enhances lipid extraction from wet microalgae by dissolving cell walls at 175–200°C .

  • Thermal Stability in Reactions : Maintains structural integrity below 300°C, making it suitable for high-temperature catalytic applications .

Interaction with Water and Solvents

  • Hydrolysis : Prolonged exposure to water at >100°C accelerates demethylation, yielding methanol and sulfate derivatives .

  • Co-Solvent Effects : In mixtures with DMSO or methanol, [BMIM][MeSO₄] stabilizes reactive intermediates during lignocellulosic biomass dissolution .

Degradation Kinetics and Stability

Thermogravimetric analysis (TGA) reveals:

  • Onset Decomposition Temperature : 382°C (after 24-h pre-heating at 150°C), reduced from 390°C due to accumulated degradation products .

  • Residue Formation : Leaves 14% carbon residue at 900°C, higher than chloride-based ILs .

Comparative Thermal Stability of BMIM-Based ILs:

AnionDecomposition Temp. (°C)Carbon Residue (%)
MeSO₄⁻38214
Cl⁻290<5
OAc⁻29810

Reaction with Biomass Components

  • Lignin Interaction : Facilitates lignin depolymerization via sulfonation of phenolic groups, though less effectively than acetate ILs .

  • Cellulose Solubility : Limited compared to [BMIM][OAc], due to weaker hydrogen-bond basicity.

Environmental and Process Implications

  • Recyclability : Degradation products like 1-methylimidazole and methanol reduce catalytic efficiency over multiple cycles .

  • Toxicity Concerns : Alkylimidazoles formed during decomposition are environmentally persistent .

Scientific Research Applications

1-Butyl-3-methylimidazolium methyl sulfate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-3-methylimidazolium methyl sulfate involves its ability to dissolve and interact with various substances. The ionic nature of the compound allows it to disrupt intermolecular forces in solutes, enhancing their solubility. This property is particularly useful in the dissolution of lignocellulosic biomass and other complex materials. The molecular targets and pathways involved include hydrogen bonding, van der Waals forces, and electrostatic interactions .

Comparison with Similar Compounds

1-Butyl-3-methylimidazolium methyl sulfate is compared with other similar ionic liquids, such as:

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium acetate
  • 1-Butyl-3-methylimidazolium trifluoromethanesulfonate

The uniqueness of this compound lies in its specific anion, which imparts distinct solubility and stability properties. Compared to its analogs, it offers a balance of thermal stability and solubility, making it suitable for a broader range of applications .

Biological Activity

1-Butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO₄]) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article provides a detailed overview of the biological activity of [BMIM][MeSO₄], highlighting its effects on cellular systems, toxicity profiles, and interactions with biological molecules.

This compound is characterized by its imidazolium cation and methyl sulfate anion. Its structure can be represented as follows:

C11H20N2O4S\text{C}_{11}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This compound exhibits low volatility and high thermal stability, making it suitable for various applications, including as a solvent in chemical reactions and as a medium for biological studies.

In Vitro Studies

Research has indicated that [BMIM][MeSO₄] exhibits cytotoxic effects on various cell lines. For instance, studies have shown that exposure to this ionic liquid can induce oxidative stress and apoptosis in human hepatocarcinoma cells (HepG2) at concentrations above 360 μM. The mechanism of toxicity appears to involve mitochondrial disruption, leading to increased reactive oxygen species (ROS) production and activation of apoptotic pathways .

Table 1: Cytotoxic Effects of [BMIM][MeSO₄] on Cell Lines

Cell LineEC₅₀ (μM)Mechanism of Action
HepG2439.46Induction of ROS, mitochondrial damage
QGY-7701360Apoptosis via caspase activation
B-13 (progenitor)~50Oxygen consumption inhibition

In Vivo Studies

In vivo studies have demonstrated that [BMIM][MeSO₄] can cause renal toxicity when administered at doses as low as 10 mg/kg body weight. The observed effects included increased serum creatinine levels and histopathological changes in kidney tissues, indicating a significant impact on renal function .

Effect on Proteins and Enzymes

The presence of [BMIM][MeSO₄] has been shown to influence the activity of metalloproteins and enzymes. For example, studies indicated that the ionic liquid could alter the dissociation patterns of heme in myoglobin, suggesting that it may affect protein stability and functionality at varying concentrations . Additionally, an enzyme derived from an ionic liquid-tolerant bacterium exhibited stability and activity in the presence of high concentrations of [BMIM][MeSO₄], indicating potential biotechnological applications .

Table 2: Effects of [BMIM][MeSO₄] on Enzymatic Activity

EnzymeActivity ChangeConcentration (v/v)
Alcohol dehydrogenaseEnhancedLow IL concentrations
Extracellular proteaseStableUp to 80%

Environmental Impact

A study examining the ecological effects of [BMIM][MeSO₄] on aquatic organisms revealed alterations in enzyme activities related to oxidative stress in fish exposed to this ionic liquid. The findings highlighted significant biochemical changes in liver enzymes, indicating potential risks associated with environmental contamination by ionic liquids .

Biotechnological Applications

The use of [BMIM][MeSO₄] as a solvent in enzymatic reactions has shown promise due to its ability to maintain enzyme activity while facilitating reactions under mild conditions. For instance, it has been successfully employed in the synthesis of complex organic molecules with high yields, demonstrating its utility in green chemistry applications .

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.CH4O4S/c1-3-4-5-10-7-6-9(2)8-10;1-5-6(2,3)4/h6-8H,3-5H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMNKNZDROKJHP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477461
Record name BMIMMeSO4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401788-98-5
Record name 1-Butyl-3-methylimidazolium methylsulfate
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URL https://commonchemistry.cas.org/detail?cas_rn=401788-98-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-3-methylimidazolium methylsulfate
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Record name 1-Butyl-3-methylimidazolium methylsulfate
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Record name BMIMMeSO4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-Butyl-3-methylimidazolium methylsulfate?

A1: The molecular formula of 1-Butyl-3-methylimidazolium methylsulfate is C10H20N2O4S, and its molecular weight is 252.34 g/mol.

Q2: What spectroscopic techniques are used to characterize [BMIM][MeSO4]?

A2: [BMIM][MeSO4] can be characterized using various spectroscopic techniques, including:

  • Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups and their interactions. [, , ]
  • Raman Spectroscopy: Offers insights into molecular vibrations and interactions, particularly useful in studying hydrogen bonding and structural changes. [, ]
  • Sum Frequency Generation Vibrational Spectroscopy (SFG-VS): A surface-sensitive technique used to determine the orientation of ions at the interface of ionic liquids. [, , , ]
  • X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of elements present in a material. []

Q3: Is 1-Butyl-3-methylimidazolium methylsulfate thermally stable?

A3: [BMIM][MeSO4] exhibits good thermal stability compared to many conventional solvents. Thermogravimetric analysis (TGA) revealed that it starts to decompose at temperatures above 200°C. [, ]

Q4: How does the alkyl chain length in 1-alkyl-3-methylimidazolium methylsulfate affect its properties?

A4: Increasing the alkyl chain length generally leads to:

  • Decreased density. [, ]
  • Increased viscosity. [, , , ]
  • Decreased solubility in water. []
  • Lower critical solution temperatures (UCST) in solvents except for n-alkanes. []

Q5: Can 1-Butyl-3-methylimidazolium methylsulfate be used as a catalyst?

A5: While not a catalyst itself, [BMIM][MeSO4] shows potential as a solvent and reaction medium for various catalytic reactions due to its unique properties:

  • High ionic conductivity: Facilitates ionic reactions. [, ]
  • Good solvating power: Dissolves a wide range of organic and inorganic compounds. []

Q6: How does [BMIM][MeSO4] impact enzymatic reactions?

A6: [BMIM][MeSO4] can significantly affect enzyme kinetics. Studies on horseradish peroxidase demonstrated changes in Km (Michaelis constant) and kcat (catalytic rate constant) values, indicating altered substrate binding affinity and catalytic efficiency in the presence of the ionic liquid. []

Q7: What are the main applications of 1-Butyl-3-methylimidazolium methylsulfate?

A7: [BMIM][MeSO4] finds applications in various fields due to its unique properties:

  • Solvent for extraction: It exhibits high selectivity and efficiency in separating aromatic compounds (like benzene, toluene, ethylbenzene) from aliphatic hydrocarbons. This is valuable in petrochemical processing and environmental remediation. [, , , , ]
  • Electrolyte in batteries: Its high ionic conductivity makes it a potential candidate as an electrolyte in lithium-ion batteries. []
  • Biomass pretreatment: [BMIM][MeSO4] can dissolve and fractionate lignocellulosic biomass, facilitating the extraction of valuable components like cellulose for biofuel production. [, , , ]
  • Material synthesis: It serves as a medium for synthesizing nanomaterials, influencing their size, shape, and properties. [, ]
  • Stabilizing agent: [BMIM][MeSO4] can stabilize the structure of enzymes, potentially enhancing their stability and activity in various applications. []

Q8: How does the solubility of gases like carbon dioxide (CO2) in [BMIM][MeSO4] compare to other ionic liquids?

A8: Interestingly, CO2 shows higher solubility in [BMIM][MeSO4] than in some other imidazolium-based ionic liquids. The solubility of CO2 is influenced by factors like alkyl chain length, anion type, and temperature. [, , ]

Q9: What is the significance of the salting-out effect in aqueous solutions of [BMIM][MeSO4]?

A9: Adding certain inorganic salts like potassium phosphate (K3PO4) to aqueous [BMIM][MeSO4] solutions can induce phase separation, a phenomenon known as salting-out. This effect is influenced by factors like the nature of the salt, concentration, and temperature. Salting-out is valuable for extracting and separating target compounds from aqueous solutions containing ionic liquids. [, ]

Q10: What is the environmental impact of 1-Butyl-3-methylimidazolium methylsulfate?

A10: While considered a "greener" alternative to some conventional solvents, the environmental impact of [BMIM][MeSO4] requires careful evaluation. Research into its biodegradability, toxicity, and potential accumulation in the environment is crucial to ensure its safe and sustainable use. []

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